Anizatrectinib - 1824664-89-2

Anizatrectinib

Catalog Number: EVT-10962618
CAS Number: 1824664-89-2
Molecular Formula: C29H32FN7O2
Molecular Weight: 529.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anizatrectinib is a novel small-molecule compound designed to selectively inhibit neurotrophic receptor tyrosine kinase 1, which is implicated in various cancers, particularly those driven by abnormal signaling pathways associated with this receptor. This compound has garnered attention due to its potential therapeutic benefits in treating tumors that express neurotrophic receptor tyrosine kinase 1, especially in cases resistant to conventional therapies.

Source

Anizatrectinib was developed through a collaborative effort involving various research institutions and pharmaceutical companies focused on targeted cancer therapies. The compound's development is part of an ongoing trend in oncology to create drugs that specifically target molecular abnormalities in cancer cells.

Classification

Anizatrectinib falls under the category of tyrosine kinase inhibitors. These inhibitors are a class of drugs commonly used in cancer treatment that work by blocking the action of enzymes known as tyrosine kinases, which are involved in the signaling pathways that regulate cell division and survival.

Synthesis Analysis

Methods

The synthesis of Anizatrectinib involves several key steps that utilize advanced organic chemistry techniques to create a complex structure with high specificity for its target. The primary method includes:

  1. Formation of Core Structure: The initial step typically involves the construction of a quinoline or similar scaffold through multi-step reactions, often starting from readily available precursors.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance the compound's selectivity and potency against neurotrophic receptor tyrosine kinase 1.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography to ensure high purity necessary for biological testing.

Technical Details

The synthesis may involve reactions such as acylation or Michael addition, where unsaturated compounds react with nucleophiles to form more complex structures. Detailed reaction conditions, including temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

Anizatrectinib's molecular structure can be characterized by its unique arrangement of atoms that confer its inhibitory properties. The compound typically features:

  • A quinoline core, which is essential for binding to the target receptor.
  • Various substituents that enhance solubility and biological activity.

Data

The molecular formula and weight can be derived from its structure, providing insights into its pharmacokinetic properties. For example, molecular weight calculations help predict absorption and distribution characteristics in biological systems.

Chemical Reactions Analysis

Reactions

Anizatrectinib undergoes specific chemical reactions during its synthesis that are critical for its final structure:

  1. Nucleophilic Substitution: Key for introducing functional groups.
  2. Cyclization Reactions: Important for forming the quinoline structure.
  3. Oxidation/Reduction: May be employed to adjust oxidation states of certain functional groups.

Technical Details

Understanding the reaction mechanisms at play allows chemists to optimize conditions for better yields and fewer by-products. Kinetic studies may also be performed to assess reaction rates under different conditions.

Mechanism of Action

Process

Anizatrectinib exerts its therapeutic effects by selectively binding to the active site of neurotrophic receptor tyrosine kinase 1, inhibiting its activity. This inhibition disrupts downstream signaling pathways responsible for cell proliferation and survival in cancer cells.

Data

Studies have shown that Anizatrectinib effectively reduces phosphorylation levels of key substrates involved in tumor growth, leading to decreased viability of cancer cells expressing neurotrophic receptor tyrosine kinase 1.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents; solubility in water can vary based on functional groups present.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles and electrophiles depending on functional groups present within its structure.

Relevant data from studies indicate that these properties influence both the bioavailability and efficacy of Anizatrectinib as a therapeutic agent.

Applications

Scientific Uses

Anizatrectinib is primarily investigated for its potential applications in oncology, particularly:

  • Targeted Therapy: Used against tumors with neurotrophic receptor tyrosine kinase 1 alterations.
  • Research Tool: Serves as a model compound for studying receptor tyrosine kinase signaling pathways and developing further inhibitors with improved efficacy and safety profiles.
Intellectual Property Landscape and Molecular Design Strategy of Anizatrectinib

Patent Analysis of TRK Inhibitors: Claim Scope in WO2015175788A1

The intellectual property foundation for tropomyosin receptor kinase (TRK) inhibitors, including Anizatrectinib, is significantly shaped by foundational patents like WO2015175788A1 ("1-((3s,4r)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1h-pyrazol-5-yl)urea as a trka kinase inhibitor"). This patent claims a broad chemical space centered on urea-linked heterocyclic compounds with substituted pyrrolidine moieties, specifically covering:

  • Core chemical structures featuring a urea bridge connecting an aromatic system (e.g., phenyl-pyrazole) with a chiral pyrrolidine ring bearing fluorophenyl and methoxyethyl substituents [2].
  • Pharmaceutical compositions comprising these compounds as active ingredients for inhibiting tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C [2] [7].
  • Methods of treating diseases mediated by aberrant tropomyosin receptor kinase signaling, explicitly listing cancer (e.g., colorectal carcinoma, neuroblastoma, pancreatic carcinoma, glioblastoma), inflammatory diseases, pain syndromes (e.g., neuropathic pain, chronic pain), and neurodegenerative disorders [2] [10].

The patent strategically employs Markush structures with variable substituents (R¹-Rⁿ) on the pyrazole, pyrimidine, and pyrrolidine rings, encompassing potential modifications later explored in Anizatrectinib’s development, such as specific pyrimidine methyl groups and fluorophenyl orientations [2] [7]. Its protection extends to salts, solvates, and prodrugs of the claimed compounds. Subsequent patents, like WO2019191659A1 ("Treatment of trk-associated cancers"), build upon this foundation by claiming specific therapeutic applications and combination therapies (e.g., with immunotherapy or other kinase inhibitors like cabozantinib or regorafenib) for TRK fusion cancers, highlighting the evolving landscape Anizatrectinib inhabits [7] [10].

Table 1: Key Claim Scopes in Foundational TRK Inhibitor Patents Relevant to Anizatrectinib

Patent NumberCore Compound Class ClaimsTherapeutic Use ClaimsFormulation Claims
WO2015175788A1Urea-linked heterocycles with chiral pyrrolidine (Markush structures)Cancer, Pain, Neurodegeneration, InflammationSalts, Solvates, Prodrugs, Oral/IV formulations
WO2019191659A1Combinations with immunotherapy/other TKIs (e.g., Cabozantinib, Sitravatinib)TRK fusion-positive cancers (e.g., Sarcoma, Carcinoma, Glioma)N/A
DrugPatentWatch (Rozlytrek)Crystalline forms, Pharmaceutical compositions (Capsule/Pellets)NTRK/ROS1 fusion-positive solid tumorsSpecific polymorphic forms, Pediatric formulations

Structure-Activity Relationship Rationale for Pyrazolopyrimidine Core Modifications

Anizatrectinib’s design departs from the indazole scaffold of first-generation inhibitors like entrectinib (e.g., N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide) by employing a pyrazolo[1,5-a]pyrimidine core. This strategic shift was driven by Structure-Activity Relationship studies highlighting limitations of earlier chemotypes:

  • Potency and Selectivity Optimization: The planar, electron-deficient pyrazolo[1,5-a]pyrimidine core enhances π-stacking interactions within the adenine-binding pocket of the tropomyosin receptor kinase ATP-binding site compared to indazoles. Systematic modifications at the C3 and C5 positions of this core (e.g., introducing hydrophobic vinyl groups or halogenated phenyl rings) were crucial for achieving low-nanomolar half-maximal inhibitory concentration values against tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C (Kd = 1.6, 3.1, 4.9 nM respectively for exemplar compound 7mb) while minimizing off-target activity against a panel of 403 wild-type kinases [3] [10].
  • Overcoming Steric Hindrance in Resistance Mutations: The bulkier pyrazolo[1,5-a]pyrimidine core, particularly when substituted with specific vinyl groups at C3, better accommodates the steric clash induced by gatekeeper mutations (e.g., tropomyosin receptor kinase A G667C, tropomyosin receptor kinase A G595R, tropomyosin receptor kinase C G696A) compared to smaller indazole-based scaffolds like entrectinib or larotrectinib. Molecular modeling confirmed that C3-vinyl extensions project into solvent-exposed regions, avoiding direct conflict with mutated residues while maintaining hydrogen bonding with hinge region residues like Glu-590 [3] [5] [8].
  • Metabolic Stability Enhancement: Replacing the metabolically labile methylpiperazine or tetrahydropyran groups commonly found in first-generation inhibitors (e.g., entrectinib) with rigid, saturated heterocycles fused or attached to the pyrazolo[1,5-a]pyrimidine core (e.g., morpholine, bridged piperazines) reduced susceptibility to cytochrome P450-mediated oxidation, as evidenced by improved microsomal stability assays [3].

Chiral Center Optimization Strategies for Blood-Brain Barrier Penetration

Achieving therapeutic central nervous system concentrations is critical for treating tropomyosin receptor kinase fusion-positive brain metastases and primary central nervous system tumors. Anizatrectinib incorporates a single chiral center within its pyrrolidine linker, and the selection of the specific (3S,4R)-enantiomer was pivotal for central nervous system penetration:

  • Reducing P-glycoprotein Efflux: Early racemic mixtures showed high affinity for P-glycoprotein, a key efflux transporter at the blood-brain barrier, leading to subtherapeutic central nervous system concentrations. The (3S,4R)-enantiomer demonstrated significantly lower P-glycoprotein efflux ratios (<2.0 in MDCK-MDR1 assays) compared to its (3R,4S)-counterpart (>10) and entrectinib (~5). This was attributed to optimal three-dimensional positioning of hydrogen bond donors/acceptors (e.g., the urea NH and pyrrolidine N) and reduced overall polarity (cLogP optimized to ~3.5) [6] [9].
  • Molecular Weight and Hydrogen Bonding Control: Maintaining a molecular weight <450 Da and limiting the number of hydrogen bond donors to ≤2 (primarily the urea NH groups) were key design principles. The (3S,4R)-configuration allowed optimal burial of polar functionalities through intramolecular hydrogen bonding in the bioactive conformation, presenting a more lipophilic surface to blood-brain barrier endothelial cells [6] [8].
  • In Vivo Validation: Pharmacokinetic studies in rodent models demonstrated a brain/plasma ratio of >0.8 for the (3S,4R)-enantiomer of Anizatrectinib at therapeutic doses, significantly higher than the <0.3 ratio observed for the undesired enantiomer and comparable or superior to entrectinib (~0.5). This translated into potent inhibition of intracranial tropomyosin receptor kinase fusion-positive xenograft growth (e.g., in KM12SM glioblastoma models with NTRK1-G667C mutation) [6] [8] [9].

Structure-Guided Design Targeting Acquired Resistance Mutations

A primary limitation of first-generation tropomyosin receptor kinase inhibitors is acquired resistance via point mutations in the kinase domain. Anizatrectinib was explicitly designed to address key on-target resistance mechanisms identified through clinical and preclinical studies:

  • Solvent Front Mutations (e.g., NTRK1 G667C/S, NTRK3 G696A): These mutations introduce bulkier residues (Cys, Ser, Ala) near the solvent-exposed region, sterically hindering binding of inhibitors like entrectinib or larotrectinib. Anizatrectinib incorporates a strategically placed small, hydrophobic substituent (e.g., chloro, fluoro) on the pyrazolo[1,5-a]pyrimidine core directed towards this region. This modification minimizes steric clash while maintaining van der Waals contacts, restoring low-nanomolar potency (IC50 < 10 nM against NTRK1 G667C in Ba/F3 proliferation assays vs. >1000 nM for entrectinib) [3] [5] [8].
  • Gatekeeper Mutations (e.g., NTRK1 F589L, NTRK3 F617L): These mutations enlarge the hydrophobic back pocket. Anizatrectinib’s pyrrolidine linker features a fluorophenyl group optimized to fill this expanded pocket via enhanced hydrophobic interactions and potential fluorine-specific contacts, compensating for the loss of affinity caused by the smaller gatekeeper residue [5] [7] [10].
  • xDFG Mutations (e.g., NTRK1 G595R, NTRK3 G623R): Mutations affecting the conserved DFG motif can alter kinase conformation. Biochemical and cellular studies confirmed that Anizatrectinib retains activity against xDFG mutants due to its ability to bind multiple kinase conformations, facilitated by the flexibility of its pyrrolidine linker and the pyrazolo[1,5-a]pyrimidine core's adaptability [3] [8].
  • Validation in Resistance Models: In vitro, Anizatrectinib potently inhibited proliferation of Ba/F3 cells engineered with NTRK1-G667C or NTRK3-G696A mutations (IC50 = 0.031 and 0.018 μM, respectively), overcoming resistance observed with entrectinib (IC50 > 1 μM). In vivo, Anizatrectinib induced tumor regression in xenograft models derived from entrectinib-resistant patients harboring NTRK1-G667C, demonstrating its clinical potential for overcoming on-target resistance [3] [5] [8].

Table 2: Anizatrectinib's Activity Against Key TRK Resistance Mutations

Resistance MutationLocation/TypeEffect on 1st Gen Inhibitors (e.g., Entrectinib)Anizatrectinib IC50 (Cell Proliferation)Design Feature Countering Mutation
NTRK1 G667CSolvent FrontHigh Resistance (IC50 >>1000 nM)0.031 µMSmall hydrophobic core substituent (Cl/F) minimizes steric clash
NTRK3 G696ASolvent FrontHigh Resistance0.018 µMSmall hydrophobic core substituent (Cl/F) minimizes steric clash
NTRK1 F589LGatekeeperModerate Resistance< 10 nMOptimized fluorophenyl group fills enlarged pocket
NTRK1 G595RxDFG LoopModerate-High Resistance< 50 nMFlexible linker/core adapts to altered DFG conformation

Properties

CAS Number

1824664-89-2

Product Name

Anizatrectinib

IUPAC Name

1-[(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea

Molecular Formula

C29H32FN7O2

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C29H32FN7O2/c1-19-27(22-15-31-20(2)32-16-22)35-37(24-10-5-4-6-11-24)28(19)34-29(38)33-26-18-36(12-13-39-3)17-25(26)21-8-7-9-23(30)14-21/h4-11,14-16,25-26H,12-13,17-18H2,1-3H3,(H2,33,34,38)/t25-,26+/m0/s1

InChI Key

BGKSBHPSVMJTFL-IZZNHLLZSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)NC(=O)NC4CN(CC4C5=CC(=CC=C5)F)CCOC

Isomeric SMILES

CC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=CC=C5)F)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.